

Comprehensive Physicochemical and Analytical Profiling of Aldehydes

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Compound of Interest

Compound Name:	5-Chloro-1-methyl-1H-indole-2-carbaldehyde
CAS No.:	883529-71-3
Cat. No.:	B3024960

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Executive Summary & Chemical Space

The molecular formula

represents a highly versatile class of halogenated, nitrogen-containing aromatic compounds. With a Degree of Unsaturation (DoU) of 7, this formula perfectly accommodates a functionalized indole core (DoU = 5) substituted with an aldehyde group (DoU = 1), a methyl group, and a chlorine atom.

In modern drug discovery and organic synthesis, specific isomers of this formula serve as critical electrophilic building blocks. Prominent examples within this chemical space include:

- 7-Chloro-3-methyl-1H-indole-2-carbaldehyde[1]
- 5-Chloro-1-methyl-1H-indole-3-carbaldehyde[2]
- 2-Chloro-1-methyl-1H-indole-3-carbaldehyde[3]

These indole-carbaldehydes are heavily utilized in the synthesis of complex polycyclic architectures and potential anticancer therapeutics, making their precise analytical characterization a foundational requirement for downstream applications.

Mass Fundamentals: Molecular Weight vs. Exact Mass

A common pitfall in pharmaceutical analytics is conflating average molecular weight with monoisotopic exact mass. For

aldehydes, distinguishing between these two metrics is non-negotiable for structural validation.

- Average Molecular Weight (193.63 g/mol): This value is derived from the standard atomic weights of the constituent elements, which account for the natural terrestrial abundance of all isotopes (e.g., the ~3:1 ratio of

to

). Causality: This macroscopic metric is exclusively used for calculating reaction stoichiometry, yield percentages, and molarity during benchtop synthesis.

- Monoisotopic Exact Mass (193.0294 Da): This is the precise mass of the molecule composed entirely of the most abundant isotopes (

,

,

,

,

). Causality: Mass spectrometers separate individual ions rather than bulk averages. Therefore, the exact mass is the mandatory target metric for High-Resolution Mass Spectrometry (HRMS)[4]. Using the average molecular weight in HRMS software will result in a failure to identify the compound.

Quantitative Mass Data Summary

The following table summarizes the critical mass parameters required for analytical targeting[4].

Parameter	Value	Primary Application
Formula		Elemental composition assignment
Average Molecular Weight	193.63 g/mol	Benchtop stoichiometry and scaling
Monoisotopic Exact Mass	193.0294 Da	HRMS identification & elemental validation
Exact Mass	194.0367 Da	Target mass for Positive Mode ESI-MS
Exact Mass	192.0221 Da	Target mass for Negative Mode ESI-MS

High-Resolution Mass Spectrometry (HRMS)

Workflow

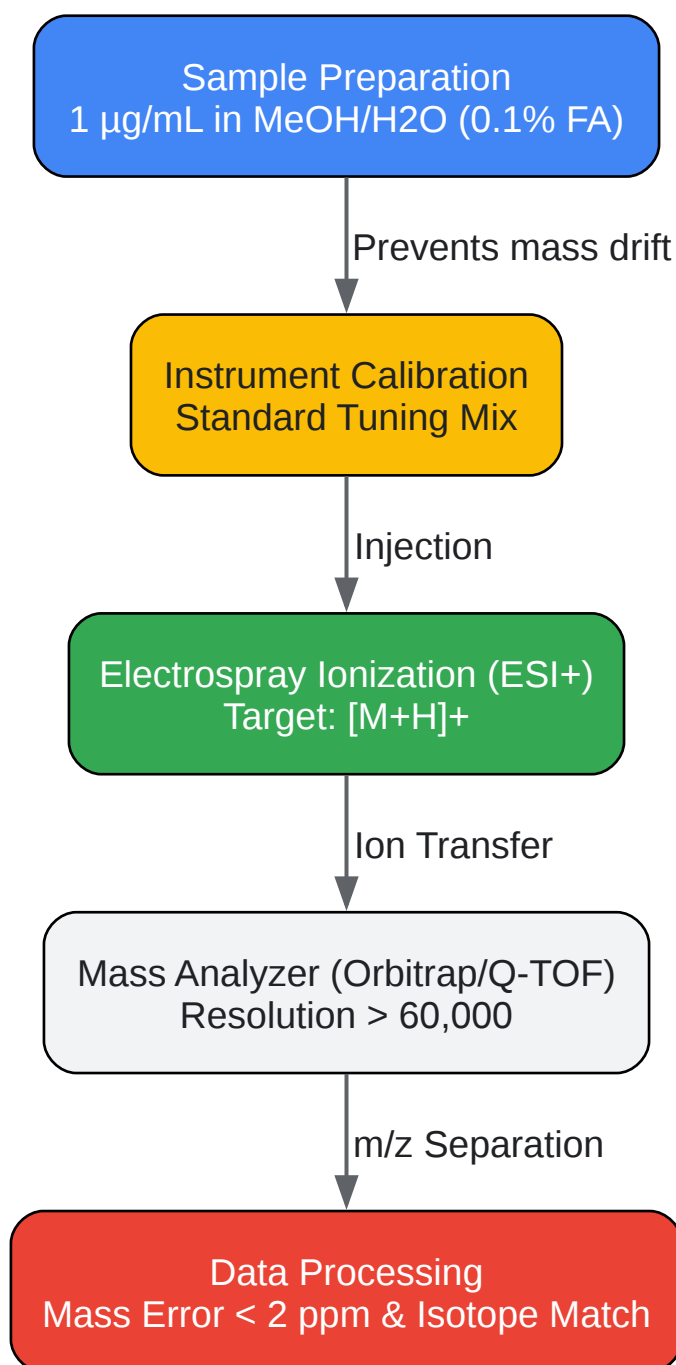
To confirm the identity and purity of a synthesized

aldehyde, researchers must employ a self-validating HRMS protocol. The methodology below ensures sub-2 ppm mass accuracy and leverages the unique isotopic signature of chlorine.

Step-by-Step Methodology

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
 - **Causality:** Formic acid lowers the pH of the solvent matrix, forcing the protonation of the basic nitrogen atom in the indole ring. This maximizes ionization efficiency and signal-to-noise ratio in positive mode Electrospray Ionization (ESI+).
- **Instrument Calibration:** Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Q-TOF or Orbitrap mass spectrometer immediately prior to the sample run.

- Causality: Real-time calibration corrects for environmental mass drift, ensuring the instrument maintains the < 2 ppm mass error threshold required for publication-quality validation.
- Ionization & Acquisition: Inject the sample via ESI+. Acquire data across a mass range of 100–1000 m/z at a resolution of >60,000. Extract the ion chromatogram for the theoretical mass of 194.0367 Da.
- Self-Validating Data Processing: Do not rely on exact mass alone. The system must self-validate by comparing the experimental isotopic pattern against the theoretical model. For , the presence of a single chlorine atom dictates a distinct "M and M+2" isotopic pattern. The M+2 peak () must appear at 196.0338 Da with a relative abundance of approximately 32% compared to the monoisotopic peak. If this specific isotopic ratio is absent, the elemental composition is incorrect, instantly invalidating the result.



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Figure 1: Self-validating HRMS workflow for exact mass determination.

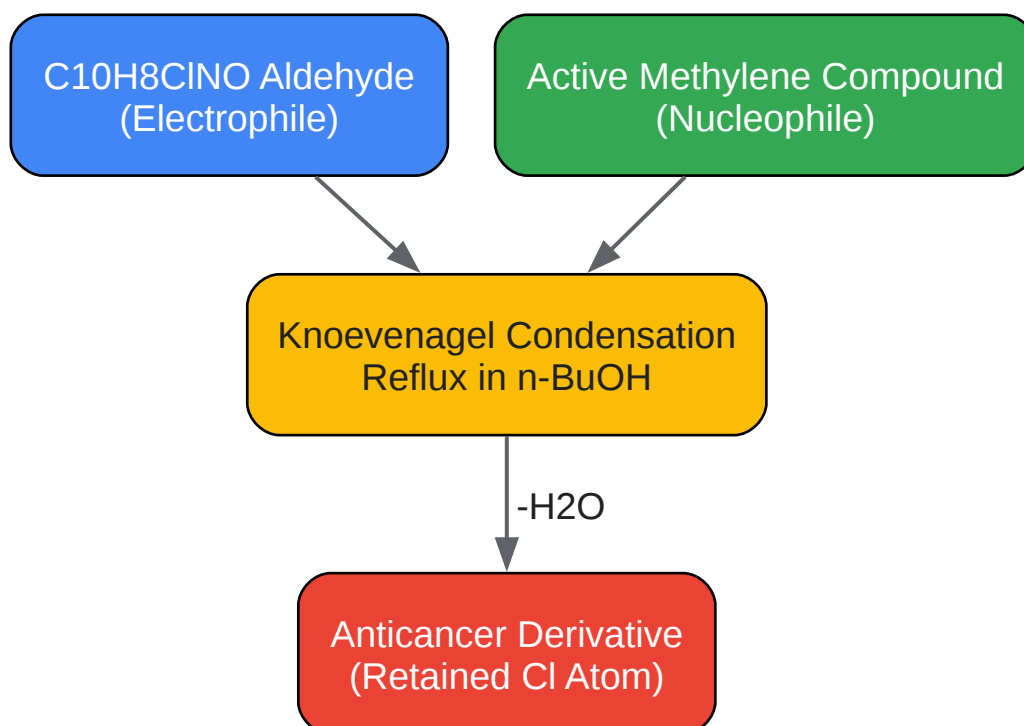
Synthetic Utility and Reactivity

Aldehydes with the formula

are highly reactive electrophiles. The electron-withdrawing nature of the chlorine atom, combined with the aromatic indole system, fine-tunes the reactivity of the aldehyde carbon.

A primary application of these compounds is their participation in Knoevenagel condensations. For example, reacting 2-chloro-1-methyl-1H-indole-3-carbaldehyde with active methylene compounds (CH-acids) such as barbituric acids yields highly conjugated products[3].

- **Mechanistic Causality:** The reaction is typically driven by refluxing in an alcohol solvent (e.g., n-butanol) which provides the necessary thermal energy to facilitate the nucleophilic attack of the enolate on the aldehyde carbon, followed by the elimination of water. The resulting Knoevenagel products retain the chlorine atom, a crucial structural feature that often enhances the lipophilicity and target-binding affinity of the resulting anticancer drug candidates[3].



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Figure 2: Knoevenagel condensation pathway of C10H8ClNO aldehydes.

References

- 5-chloro-1-methyl-1H-indole-3-carbaldehyde - C₁₀H₈ClNO Source: chem-space.com URL: [\[Link\]](#)
- REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 Source: clockss.org URL:[\[Link\]](#)
- 8-chloro-6-methyl-4-quinolinol (C₁₀H₈ClNO) - PubChemLite (Mass Adduct Reference) Source: uni.lu URL:[\[Link\]](#)

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